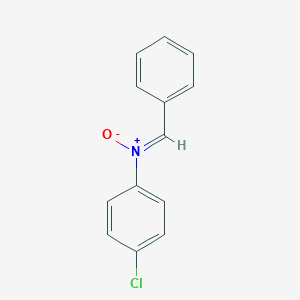
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride is a chemical compound with the molecular formula C23H33ClN2O2 and a molecular weight of 404.98 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride typically involves the reaction of 1,1-Diphenylbutylcarbamic acid with 2-diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as an antispasmodic agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine and enhanced neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Dicyclomine hydrochloride: A compound with similar structural features and pharmacological properties, used as an antispasmodic agent.
Cyclopentolate hydrochloride: Another compound with comparable chemical structure and applications in ophthalmology.
Uniqueness
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride stands out due to its unique combination of chemical properties and diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
101491-77-4 |
|---|---|
Fórmula molecular |
C23H33ClN2O2 |
Peso molecular |
405 g/mol |
Nombre IUPAC |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C23H32N2O2.ClH/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)24-22(26)27-19-18-25(5-2)6-3;/h7-16H,4-6,17-19H2,1-3H3,(H,24,26);1H |
Clave InChI |
HSPGRLNJPAMGGH-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](CC)CC.[Cl-] |
SMILES canónico |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](CC)CC.[Cl-] |
Sinónimos |
1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


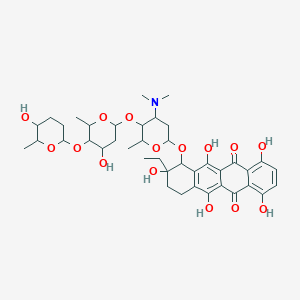
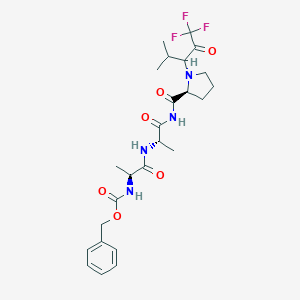
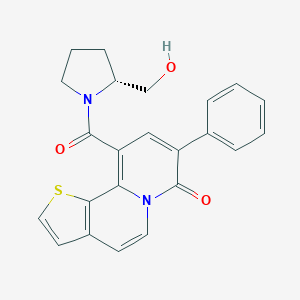
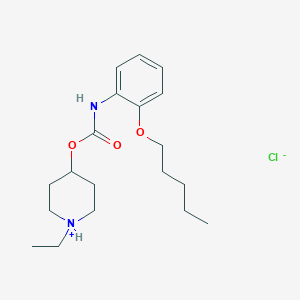
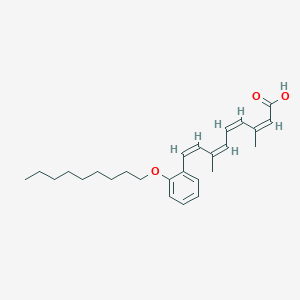

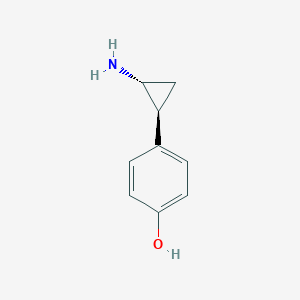
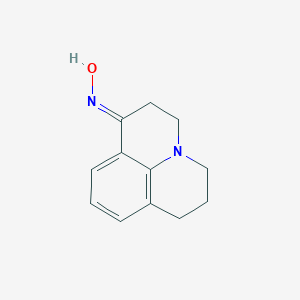
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
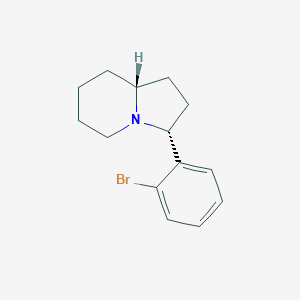

![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
